N-cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine
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Overview
Description
“N-cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine” is a chemical compound with the CAS Number: 383146-93-8. It has a molecular weight of 279.43 .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-amines, such as “this compound”, has been reported in the literature. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N3S2/c1-17-13-15-11(10-7-8-18-12(10)16-13)14-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,14,15,16) and the InChI key is ZXQAEMJPEUTOSU-UHFFFAOYSA-N .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4-amines have been found to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . The structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains has been reported .Physical and Chemical Properties Analysis
The compound is a solid in physical form . It has a molecular weight of 279.43 . The InChI code for this compound is 1S/C13H17N3S2/c1-17-13-15-11(10-7-8-18-12(10)16-13)14-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,14,15,16) and the InChI key is ZXQAEMJPEUTOSU-UHFFFAOYSA-N .Scientific Research Applications
Synthesis Methods
- One-pot synthesis methods have been developed for derivatives of thieno[3,2-d]pyrimidin-4-amine, involving condensation and cyclization reactions. These synthesis methods are significant for producing various derivatives efficiently (Dyachenko et al., 2020), (Adib et al., 2015).
Antimicrobial and Antifungal Activities
- Several synthesized derivatives of thieno[3,2-d]pyrimidin-4-amine have demonstrated significant antimicrobial and antifungal activities, showing potential for therapeutic applications (Mittal et al., 2011), (El-Sherbeny et al., 1995).
Antioxidant Properties
- Novel derivatives of thieno[3,2-d]pyrimidin-4-amine have been synthesized and evaluated for their antioxidant activities, with some compounds showing significant radical scavenging abilities (Kotaiah et al., 2012).
Antitumor Activity and Docking Analysis
- Research has been conducted on the synthesis and evaluation of the antitumor activity of new derivatives of thieno[3,2-d]pyrimidin-4-amine. Some compounds have shown pronounced antitumor activity, and docking analyses have been performed to understand their interactions (Sirakanyan et al., 2019).
Synthesis of Other Heterocyclic Systems
- The synthesis of other heterocyclic systems using derivatives of thieno[3,2-d]pyrimidin-4-amine has been explored, contributing to the development of new medicinal compounds (Padwa et al., 2002), (Bernáth et al., 1985).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-cyclohexyl-2-methylsulfanylthieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S2/c1-17-13-15-10-7-8-18-11(10)12(16-13)14-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNWGRVWVLDHSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)NC3CCCCC3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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